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Compound of Interest

Compound Name: Tetraphenylgermane

Cat. No.: B086223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of

tetraphenylgermane (Ge(C₆H₅)₄), a cornerstone organogermanium compound. The document

details its three-dimensional structure, synthesis, and the experimental protocol for its

characterization, offering valuable insights for researchers in medicinal chemistry, materials

science, and organometallic chemistry.

Core Molecular Structure and Geometry
Tetraphenylgermane crystallizes in a tetragonal system, specifically in the P

4̄4ˉ

2₁c space group. The central germanium atom is bonded to four phenyl groups, resulting in a
distinct tetrahedral geometry. This arrangement is analogous to the structures of its silicon
(tetraphenylsilane) and tin (tetraphenylstannane) counterparts.

The molecule exhibits

4̄4ˉ

(S₄) symmetry. The key quantitative data defining the molecular geometry of
tetraphenylgermane, as determined by X-ray crystallography, are summarized below.[1]
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Parameter Value

Crystal System Tetragonal

Space Group

P

4̄4ˉ

2₁c

Unit Cell Dimensions a = 11.613 Å, c = 6.904 Å

Molecules per Unit Cell (Z) 2

Bond Mean Length (Å)

Ge—C 1.954

C—C (in phenyl ring) 1.380

Bond Angle Mean Angle (°)

C—Ge—C 109.5

Experimental Protocols
Synthesis of Tetraphenylgermane via Grignard Reaction
This protocol outlines the synthesis of tetraphenylgermane from germanium tetrachloride and

phenylmagnesium bromide.

1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):

All glassware must be thoroughly dried to prevent moisture contamination.

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place

magnesium turnings.

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium

turnings to initiate the Grignard reaction. The reaction is exothermic and may require cooling
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to maintain a gentle reflux.

2. Reaction with Germanium Tetrachloride:

Once the Grignard reagent formation is complete, a solution of germanium tetrachloride in

anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled

temperature, typically 0 °C.

The reaction mixture is then allowed to warm to room temperature and stirred for several

hours to ensure complete reaction.

3. Work-up and Purification:

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent, such as toluene or a

mixture of toluene and hexane, to yield white crystals of tetraphenylgermane.

Structural Characterization by Single-Crystal X-ray
Diffraction (SCXRD)
The following protocol is a representative procedure for the determination of the molecular

structure of tetraphenylgermane using single-crystal X-ray diffraction.

1. Crystal Selection and Mounting:

A suitable single crystal of tetraphenylgermane is selected under a microscope and

mounted on a goniometer head.

2. Data Collection:
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The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal

vibrations.

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic

radiation source (e.g., Cu-Kα, λ = 1.54178 Å).

Data are typically collected using a series of ω and φ scans to cover a significant portion of

the reciprocal space.

3. Data Processing:

The collected diffraction images are processed to integrate the reflection intensities and

apply corrections for Lorentz and polarization effects.

An absorption correction is applied to account for the absorption of X-rays by the crystal.

4. Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined by full-matrix least-squares methods against the

experimental diffraction data. This process minimizes the difference between the observed

and calculated structure factors.

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed

in calculated positions and refined using a riding model.

The final refinement converges to a low R-factor, indicating a good fit between the model and

the experimental data.[1]

Visualizations
The following diagram illustrates the tetrahedral molecular structure of tetraphenylgermane.

Caption: Molecular structure of tetraphenylgermane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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